4-(4-chlorophenyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-1H-pyrazol-5-amine
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Description
4-(4-chlorophenyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C24H16Cl2N4S2 and its molecular weight is 495.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research has been conducted on the synthesis of novel compounds with structures similar to the specified chemical, including various pyrazolines and thiazole derivatives. For instance, a study detailed the synthesis of novel disubstituted pyrazolo[1,5-a]pyrimidines, imidazo[1,2-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles containing thioether and aryl moieties, starting from 2-hydroxyacetophenone. These compounds were characterized by their IR, NMR, and HR mass spectra, highlighting the method's efficiency in yielding target compounds with acceptable-to-good yields (Li et al., 2012).
Molecular Docking and Quantum Chemical Calculations
Another aspect of research on similar compounds involves molecular docking and quantum chemical calculations to understand their molecular structure, spectroscopic data, and potential biological effects. A study performed DFT calculations on a related compound, aiming to predict its molecular docking results and evaluate its biological effect, thus providing insights into its potential applications in medicinal chemistry (Viji et al., 2020).
Antimicrobial and Anticancer Activity
The biological activities of these compounds, including their antimicrobial and anticancer properties, have also been a subject of research. Various studies have synthesized new compounds with potential antimicrobial and anticancer activities, showing promising results against different microorganisms and cancer cell lines. For example, novel pyrazole derivatives were synthesized and evaluated for their in vitro antimicrobial and anticancer activity, with some compounds exhibiting higher anticancer activity compared to reference drugs (Hafez et al., 2016).
properties
IUPAC Name |
4-(4-chlorophenyl)-2-[5-(4-chlorophenyl)sulfanyl-4-phenyl-1,3-thiazol-2-yl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl2N4S2/c25-17-8-6-15(7-9-17)20-14-28-30(22(20)27)24-29-21(16-4-2-1-3-5-16)23(32-24)31-19-12-10-18(26)11-13-19/h1-14H,27H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPBQBJGWHLACR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N3C(=C(C=N3)C4=CC=C(C=C4)Cl)N)SC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl2N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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